molecular formula C8H16O2 B085461 Isoamyl propionate CAS No. 105-68-0

Isoamyl propionate

Cat. No.: B085461
CAS No.: 105-68-0
M. Wt: 144.21 g/mol
InChI Key: XAOGXQMKWQFZEM-UHFFFAOYSA-N
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Description

Isoamyl propionate, also known as 3-methylbutyl propanoate, is an ester formed from isoamyl alcohol and propionic acid. It is a colorless liquid with a fruity odor reminiscent of apricots and pineapples. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl propionate is typically synthesized through the esterification of isoamyl alcohol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

Isoamyl alcohol+Propionic acidIsoamyl propionate+Water\text{Isoamyl alcohol} + \text{Propionic acid} \rightarrow \text{this compound} + \text{Water} Isoamyl alcohol+Propionic acid→Isoamyl propionate+Water

Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous reactor system to increase efficiency. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to isoamyl alcohol and propionic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: While esters are generally resistant to oxidation, under specific conditions, this compound can be oxidized to form corresponding acids and alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or lipases.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Isoamyl alcohol and propionic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Corresponding acids and alcohols.

Scientific Research Applications

Isoamyl propionate has various applications in scientific research:

Mechanism of Action

The mechanism of action of isoamyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, which are responsible for detecting its fruity aroma. The ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell. In biochemical applications, its ester bond can be hydrolyzed by esterases, releasing isoamyl alcohol and propionic acid .

Comparison with Similar Compounds

    Isoamyl acetate: Another ester with a fruity odor, commonly used in banana flavoring.

    Ethyl propionate: An ester with a pineapple-like aroma, used in flavorings and fragrances.

    Butyl propionate: An ester with a sweet, fruity odor, used in perfumes and as a solvent.

Uniqueness: Isoamyl propionate stands out due to its specific combination of isoamyl alcohol and propionic acid, giving it a unique apricot-pineapple aroma. Its synthesis and applications are well-studied, making it a valuable compound in both research and industry .

Properties

IUPAC Name

3-methylbutyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOGXQMKWQFZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047613
Record name 3-Methylbutyl propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid with a fruity, apricot, pineapple-like odour
Record name Isoamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

159.00 to 161.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol)
Record name Isoamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.866-0.871
Record name Isoamyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

105-68-0
Record name Isoamyl propionate
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Record name Isoamyl propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoamyl propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 3-methyl-, 1-propanoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbutyl propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOAMYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methylbutyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing isoamyl propionate?

A1: this compound is primarily synthesized through the esterification reaction of propionic acid and isoamyl alcohol. Researchers have explored a wide array of catalysts to facilitate this reaction, including:

  • Solid Acid Catalysts: These include materials like sulfated zirconia [], SO2-4/TiO2 [], activated carbon supported tungstosilicic acid [], and modified strong acid cation ion exchange resin by cerium sulfate [].
  • Heteropoly Acids: Examples include tungstophosphoric acid (H3PW12O40·29H2O) [] and activated carbon supported tungstophosphoric acid [].
  • Other Catalysts: Researchers have also investigated the use of SnCl4.5H2O [, ], potassium bisulfate [], ceric sulfate [], solid iron system super strong acid [], copper methanesulfonate [], sodium bisulfate [], and sodium hydrogen sulfate [].

Q2: What are the advantages of using solid acid catalysts for this compound synthesis?

A2: Solid acid catalysts offer several benefits over traditional liquid catalysts, including:

  • Recyclability: Many solid acid catalysts can be reused multiple times without significant loss of activity [, , , ].

Q3: How does microwave irradiation impact the synthesis of this compound?

A3: Studies have demonstrated that employing microwave irradiation can significantly accelerate the synthesis of this compound [, ]. This method often results in shorter reaction times and higher yields compared to conventional heating.

Q4: What factors influence the yield of this compound in these reactions?

A4: Several factors play a crucial role in determining the yield of this compound:

    Q5: What are the advantages of using acidic ionic liquids as catalysts for this compound synthesis?

    A5: Acidic ionic liquids, such as [(CH2)4SO3HMIm]HSO4 [], have demonstrated excellent catalytic activity in the synthesis of this compound. Their advantages include:

    • Recyclability: Acidic ionic liquids can be reused multiple times without significant loss of activity [].

    Q6: What is the characteristic aroma of this compound, and what is it primarily used for?

    A6: this compound possesses a strong, fruity odor often described as banana-like or pear-like. This characteristic aroma makes it a popular choice as a flavoring agent in:

      Q7: Are there any natural sources of this compound?

      A7: Yes, this compound is found naturally in various fruits, including apples [] and papaya [].

      Q8: What are the safety considerations associated with this compound?

      A8: While generally considered safe for consumption in food-grade quantities, high concentrations of this compound may cause irritation to the skin, eyes, and respiratory tract. As with any chemical, proper handling and safety precautions should be exercised.

      Q9: What are some future research directions for this compound?

      A9: Ongoing research focuses on developing more efficient and sustainable methods for its production, as well as exploring its potential applications in other areas, such as:

      • Biocatalysts: Exploring the use of enzymes like lipase for this compound synthesis under mild reaction conditions [, ].
      • Process Intensification: Developing continuous flow processes and reactive distillation techniques for improved efficiency and reduced energy consumption [, ].

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